molecular formula C7H7NO3S B1621848 Methyl 4-formamidothiophene-3-carboxylate CAS No. 53826-78-1

Methyl 4-formamidothiophene-3-carboxylate

Cat. No.: B1621848
CAS No.: 53826-78-1
M. Wt: 185.2 g/mol
InChI Key: QCJXYJGFLBUIQT-UHFFFAOYSA-N
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Description

“Methyl 4-formamidothiophene-3-carboxylate” is a chemical compound with the formula C7H7NO3S . It has a molecular weight of 185.20 .


Synthesis Analysis

The synthesis of “this compound” can be achieved through a reaction involving methyl 4-amino-3-thenoate, sodium acetate trihydrate, and formic acid . The mixture is heated at 95°C for 1 hour. After cooling, the solution is poured into water and filtered to yield the product .

Scientific Research Applications

Hydrogen Bonding and Crystal Structures

One area of application involves the study of hydrogen bonding and crystal structures in compounds structurally related to Methyl 4-formamidothiophene-3-carboxylate. For instance, research on anticonvulsant enaminones demonstrates the significance of molecular conformation and intermolecular interactions in determining the physical and chemical properties of these compounds (Kubicki, Bassyouni, & Codding, 2000). Understanding these interactions can be crucial for designing materials with desired properties for electronic, optical, or pharmaceutical applications.

Reductive Functionalization of CO2

Another scientific application is the carboxylate-promoted reductive functionalization of CO2, a process that can convert CO2 into valuable chemicals such as methylamines, leveraging compounds similar to this compound for catalysis (Liu, Qiao, Li, & He, 2017). This research highlights the potential of using related chemical structures in environmental sustainability efforts, such as carbon capture and utilization technologies.

Synthesis of Heterocyclic Compounds

The synthesis of novel heterocyclic compounds is another significant application. For example, the development of new 4-(phenylamino)thieno[3,2-d]pyrimidine derivatives from precursors similar to this compound underlines the compound's utility in medicinal chemistry for producing molecules with potential therapeutic applications (Song, 2007). These findings can aid in the discovery of new drugs and materials with enhanced biological activities.

Electropolymerization and Conductive Polymers

Research into the electropolymerization of derivatives related to this compound contributes to advancements in conductive polymers. These polymers find applications in organic electronics and photovoltaic devices due to their electrical properties and stability (Dong et al., 2016). By understanding the polymerization process and material properties, researchers can develop more efficient and durable electronic devices.

Safety and Hazards

The safety data for “Methyl 4-formamidothiophene-3-carboxylate” suggests several precautions. These include avoiding contact with air and water due to potential violent reactions and possible flash fire. It should be handled under inert gas and protected from moisture. The container should be kept tightly closed. It should not be subjected to grinding, shock, or friction .

Properties

IUPAC Name

methyl 4-formamidothiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7NO3S/c1-11-7(10)5-2-12-3-6(5)8-4-9/h2-4H,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QCJXYJGFLBUIQT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CSC=C1NC=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H7NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50380602
Record name methyl 4-formamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

53826-78-1
Record name methyl 4-formamidothiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50380602
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A stirred solution of methyl 4-amino-3-thenoate (4 g), sodium acetate trihydrate (2.8 g) and formic acid (27 ml) was heated at 95° C. for 1 hour. On cooling the solution was poured into water, and the solution filtered to give the title product as a solid.
Quantity
4 g
Type
reactant
Reaction Step One
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
27 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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